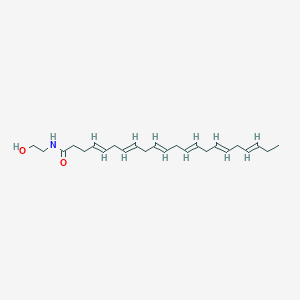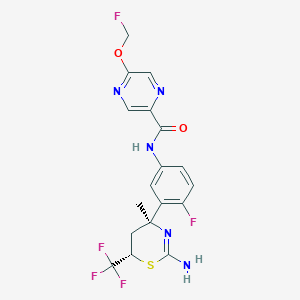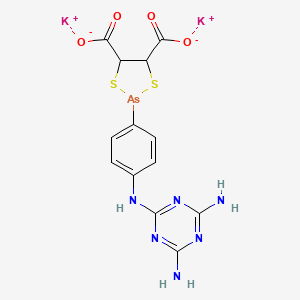
(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synaptamide, also known as N-docosahexaenoylethanolamine, is an endogenous metabolite derived from docosahexaenoic acid (DHA). It is known for its potent neurogenic, neuritogenic, and synaptogenic activities. Synaptamide has been shown to play a significant role in neuroinflammation, neuroprotection, and cognitive functions .
准备方法
Synthetic Routes and Reaction Conditions
Synaptamide can be synthesized in neuronal cells from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The synthesis involves the formation of N-docosahexaenoylphosphatidylethanolamine (NDoPE) as an intermediate, which is then hydrolyzed to produce synaptamide. The process is mediated by N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) .
Industrial Production Methods
Industrial production methods for synaptamide are not well-documented. the synthesis in a laboratory setting involves the use of specific reagents and conditions to ensure the efficient conversion of docosahexaenoic acid to synaptamide.
化学反应分析
Types of Reactions
Synaptamide undergoes various chemical reactions, including:
Oxidation: Synaptamide can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups in synaptamide.
Substitution: Synaptamide can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving synaptamide include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of synaptamide include oxidized metabolites, reduced forms of synaptamide, and substituted derivatives. These products can have different biological activities and properties.
科学研究应用
Synaptamide has a wide range of scientific research applications, including:
Chemistry: Synaptamide is studied for its chemical properties and reactions, which can lead to the development of new compounds with potential therapeutic applications.
Biology: In biological research, synaptamide is investigated for its role in neurogenesis, neuritogenesis, and synaptogenesis.
Medicine: Synaptamide has potential therapeutic applications in the treatment of neuroinflammatory and neurodegenerative conditions.
作用机制
Synaptamide exerts its effects through the activation of G-protein-coupled receptor 110 (GPR110). Upon binding to GPR110, synaptamide activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the inhibition of nuclear factor kappa B (NF-κB) translocation into the nucleus, thereby reducing the expression of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Anandamide: Anandamide is another endocannabinoid-like compound derived from arachidonic acid. It has similar neurogenic and anti-inflammatory properties but acts on different receptors.
Oleoylethanolamide: This compound is derived from oleic acid and has been shown to have anti-inflammatory and neuroprotective effects.
Palmitoylethanolamide: Derived from palmitic acid, this compound also exhibits anti-inflammatory and neuroprotective properties.
Uniqueness of Synaptamide
Synaptamide is unique due to its specific binding to GPR110 and its potent neurogenic, neuritogenic, and synaptogenic activities. Its ability to modulate neuroinflammation and improve cognitive functions sets it apart from other similar compounds .
属性
分子式 |
C24H37NO2 |
|---|---|
分子量 |
371.6 g/mol |
IUPAC 名称 |
(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
InChI 键 |
GEEHOLRSGZPBSM-SFGLVEFQSA-N |
手性 SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCCO |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)

![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)


![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
